molecular formula C6H5BrN2O2 B1418297 Methyl 5-bromopyrazine-2-carboxylate CAS No. 210037-58-4

Methyl 5-bromopyrazine-2-carboxylate

Cat. No. B1418297
M. Wt: 217.02 g/mol
InChI Key: PVTAJWAGBTWOPG-UHFFFAOYSA-N
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Description

“Methyl 5-bromopyrazine-2-carboxylate” is a chemical compound with the molecular formula C6H5BrN2O2 . It is used in industrial and scientific research .


Molecular Structure Analysis

The molecular structure of “Methyl 5-bromopyrazine-2-carboxylate” is represented by the SMILES notation: COC(=O)C1=CN=C(Br)C=N1 . The InChI Key is PVTAJWAGBTWOPG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 5-bromopyrazine-2-carboxylate” has a molecular weight of 217.02 g/mol . Other physical and chemical properties such as boiling point, density, and solubility are not provided in the search results.

Scientific Research Applications

Biocatalytic Production

The compound has been a focus in the biocatalytic production of important pharmaceutical intermediates. For instance, Gu et al. (2020) demonstrated a high-yield and plasmid-free biocatalytic process for producing 5-methylpyrazine-2-carboxylic acid, a significant pharmaceutical intermediate, using genetically engineered Escherichia coli. This process achieved 100% substrate conversion, paving the way for commercial production (Gu et al., 2020).

Chemical Synthesis Methods

Bai Jin-quan (2013) reviewed the progress in the synthesis of 5-methylpyrazine-2-carboxylic acid, highlighting chemical, electrochemical, and microbial synthesis methods. The chemical synthesis method is noted as the most widely used among these (Bai Jin-quan, 2013).

Corrosion Inhibition

In the field of materials science, derivatives of methyl 5-bromopyrazine-2-carboxylate have been explored as corrosion inhibitors. Studies by Obot et al. (2014) and Li et al. (2011) utilized computational and experimental approaches to evaluate the efficiency of pyrazine derivatives, including 2-amino-5-bromopyrazine, in inhibiting steel corrosion. These studies provided insights into the adsorption behavior and inhibition mechanisms, contributing to the understanding of corrosion processes and prevention (Obot & Gasem, 2014); (Li, Deng, & Fu, 2011).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling “Methyl 5-bromopyrazine-2-carboxylate”. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

methyl 5-bromopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-9-5(7)3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTAJWAGBTWOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650730
Record name Methyl 5-bromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromopyrazine-2-carboxylate

CAS RN

210037-58-4
Record name Methyl 5-bromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-pyrazine-2-carboxylic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 5-hydroxy-pyrazine-2-carboxylic acid methyl ester (2.56 g, 16.61 mmol) in phosphorous oxybromide 9.9 g, 34.9 mmol) were heated at 90° C. for 70 mins. The reaction was allowed to cool and the resulting solid carefully dissolved in methanol and then the solvent was evaporated in vacuo. The residue was partitioned between EtOAc and sat. NaHCO3 and the organic extracts were washed with brine, dried (Na2SO4) and evaporated in vacuo. The residue was chromatographed (silica gel, EtOAc:Hexanes 40:60) to afford the title compound.
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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